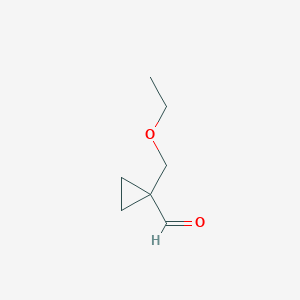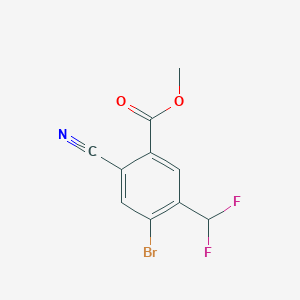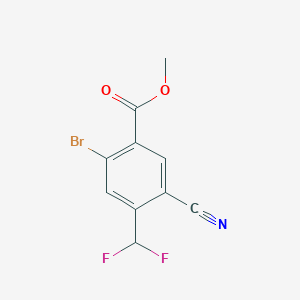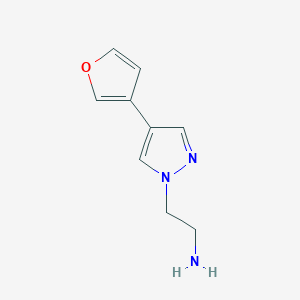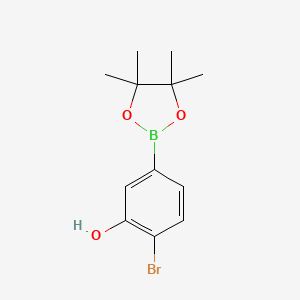
Pinacolester der 4-Brom-3-hydroxyphenylboronsäure
Übersicht
Beschreibung
4-Bromo-3-hydroxyphenylboronic acid pinacol ester is a type of boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is also used as a primary and secondary intermediate for pharmaceuticals . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp^3-hydribized carbon atoms in its diol backbone .
Synthesis Analysis
Boronic acids and their derivatives have been widely used in the design of drugs. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester is C12H16BBrO3 . The planarity of the oxygen-boron-oxygen motif in the pinacol boronic ester group plays an important role in minimizing steric interactions .
Chemical Reactions Analysis
Boronic esters, including 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis. They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They can also be used to synthesize various derivatives, which can be utilized as scaffolds to prepare lamellarin analogs via regioselective bromination and Suzuki cross-coupling reactions .
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und ermöglichen die Synthese verschiedener komplexer organischer Strukturen. Die Boronsäureester-Gruppe reagiert in Gegenwart eines Palladiumkatalysators mit Aryl- oder Vinylhalogeniden, was zur Bildung von Biarylen oder Styrolen führt, die in der Pharmakologie und Materialwissenschaft von großer Bedeutung sind.
Protodeboronierung
Die Protodeboronierung von Pinacolboronsäureestern, einschließlich des Pinacolesters der 4-Brom-3-hydroxyphenylboronsäure, ist eine bedeutende Transformation in der organischen Chemie . Dieser Prozess beinhaltet die Entfernung der Borongruppe, die häufig zur Bildung neuer C-H-Bindungen führt. Es ist ein radikaler Ansatz, der mit anderen Reaktionen wie der Matteson-Homologation kombiniert werden kann, um komplexe molekulare Architekturen zu erreichen.
Hydrolysestudien
Die Anfälligkeit von Phenylboronsäurepinacolestern für Hydrolyse bei physiologischem pH-Wert ist ein interessantes Gebiet, insbesondere für die Entwicklung neuer Medikamente und Medikamententrägersysteme . Die Hydrolyserate wird von den Substituenten am aromatischen Ring beeinflusst, und diese Eigenschaft ist entscheidend, wenn man diese Verbindungen für pharmakologische Zwecke in Betracht zieht.
Neutroneneinfangtherapie
Boronsäuren und ihre Ester werden als Borkarrierer in der Neutroneneinfangtherapie in Betracht gezogen . Diese Krebsbehandlungsmethode beruht auf dem Einfangen thermischer Neutronen durch Bor, was zur Erzeugung von hochenergetischen Alpha-Teilchen führt, die Krebszellen zerstören können.
Synthese von Antitumormitteln
Die Boronsäureester-Gruppe kann bei der Synthese von mTOR- und PI3K-Inhibitoren verwendet werden, die als Antitumormittel dienen . Diese Inhibitoren spielen eine Rolle bei der Blockierung von Zellwachstum und -proliferationspfaden, was sie in der Krebstherapie wertvoll macht.
Elektrooxidative Biaryl-Synthese
Die Verbindung kann in elektrooxidativen Synthesemethoden zur Herstellung von Biarylen verwendet werden . Dieser Ansatz ist umweltfreundlich und bietet eine nachhaltige Alternative zu traditionellen Kreuzkupplungsreaktionen, wodurch der Bedarf an Metallkatalysatoren und aggressiven Reagenzien verringert wird.
Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, also known as 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, are typically carbon-based compounds that participate in carbon-carbon bond forming reactions . This compound is often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound donates its attached organic group to a transition metal, such as palladium . This results in the formation of a new metal-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound’s role in this pathway is to provide the organoboron reagent, which is transferred from boron to palladium during the transmetalation process .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable bioavailability.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond . This is a crucial step in many organic synthesis reactions, including the synthesis of pharmaceuticals and other complex organic compounds .
Action Environment
The action of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester is influenced by several environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and the presence of other chemicals . Additionally, the compound’s efficacy in Suzuki–Miyaura coupling reactions can be influenced by the specific conditions under which these reactions are carried out .
Safety and Hazards
Zukünftige Richtungen
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids and their derivatives, including 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, may have promising applications in the development of new drugs in the future .
Biochemische Analyse
Biochemical Properties
4-Bromo-3-hydroxyphenylboronic acid pinacol ester plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of boron-containing groups to other molecules. One of the key interactions involves the enzyme palladium, which catalyzes the Suzuki-Miyaura coupling reaction. In this reaction, 4-Bromo-3-hydroxyphenylboronic acid pinacol ester acts as a nucleophile, transferring its boron group to an electrophilic organic group, resulting in the formation of a new carbon-carbon bond .
Cellular Effects
The effects of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester on cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that 4-Bromo-3-hydroxyphenylboronic acid pinacol ester can affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 4-Bromo-3-hydroxyphenylboronic acid pinacol ester can bind to the active site of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that 4-Bromo-3-hydroxyphenylboronic acid pinacol ester is relatively stable under physiological conditions, but it can undergo hydrolysis over time, leading to the formation of degradation products. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can result in changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be used safely in various experimental settings. At high doses, 4-Bromo-3-hydroxyphenylboronic acid pinacol ester can exhibit toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced at higher concentrations .
Metabolic Pathways
4-Bromo-3-hydroxyphenylboronic acid pinacol ester is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of different metabolites. Enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in the metabolism of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester, affecting its metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 4-Bromo-3-hydroxyphenylboronic acid pinacol ester can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Bromo-3-hydroxyphenylboronic acid pinacol ester is an important factor that influences its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Bromo-3-hydroxyphenylboronic acid pinacol ester can be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, and protein synthesis .
Eigenschaften
IUPAC Name |
2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7,15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGTBWDGXQMMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170819 | |
| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-98-7 | |
| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
![4-[(Methylsulfanyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1448894.png)
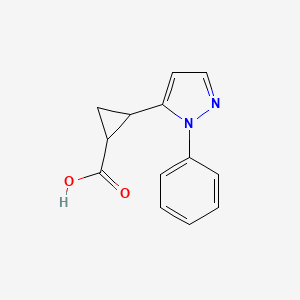
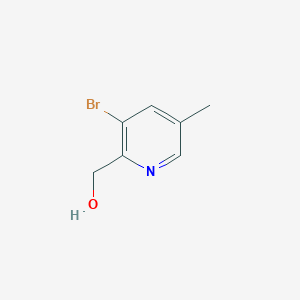
![Bicyclo[1.1.1]pentan-1-ylhydrazine dihydrochloride](/img/structure/B1448900.png)
![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
